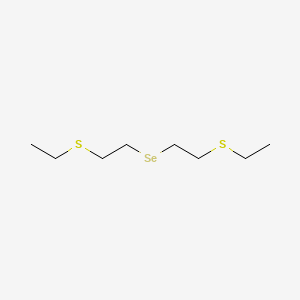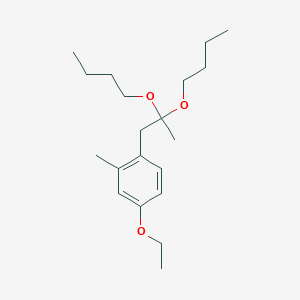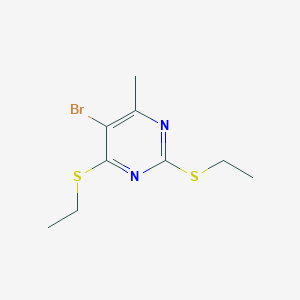
5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with a pyrimidine derivative.
Ethylsulfanyl Substitution: The ethylsulfanyl groups are introduced at the 2 and 4 positions through nucleophilic substitution reactions using ethylthiol.
Methylation: The methyl group at the 6-position is introduced using a methylating agent such as methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ethylsulfanyl groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon with hydrogen gas.
Substitution: Sodium ethoxide or potassium tert-butoxide in an appropriate solvent.
Major Products:
Oxidation: 5-Bromo-2,4-bis(ethylsulfonyl)-6-methylpyrimidine.
Reduction: 2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
Substitution: 5-Amino-2,4-bis(ethylsulfanyl)-6-methylpyrimidine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethylsulfanyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2,4-bis(methylsulfanyl)-6-methylpyrimidine
- 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine
- 5-Bromo-2,4-bis(ethylsulfanyl)-6-chloropyrimidine
Comparison:
- 5-Bromo-2,4-bis(methylsulfanyl)-6-methylpyrimidine: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups, leading to different reactivity and biological activity.
- 5-Bromo-2,4-bis(ethylsulfanyl)pyrimidine: Lacks the methyl group at the 6-position, which may affect its binding affinity and specificity.
- 5-Bromo-2,4-bis(ethylsulfanyl)-6-chloropyrimidine: Contains a chlorine atom instead of a methyl group at the 6-position, resulting in different chemical and biological properties.
The unique combination of bromine, ethylsulfanyl, and methyl groups in 5-Bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine makes it a distinct compound with specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
93238-49-4 |
|---|---|
Molekularformel |
C9H13BrN2S2 |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
5-bromo-2,4-bis(ethylsulfanyl)-6-methylpyrimidine |
InChI |
InChI=1S/C9H13BrN2S2/c1-4-13-8-7(10)6(3)11-9(12-8)14-5-2/h4-5H2,1-3H3 |
InChI-Schlüssel |
BMVJXNZFTVMULM-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC(=NC(=C1Br)C)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



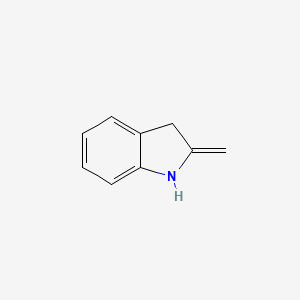
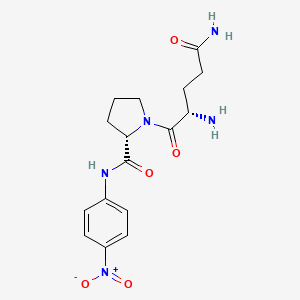

![Methyl 2-[4-[bis(2-chloroethyl)amino]phenyl]sulfanylacetate](/img/structure/B14369737.png)

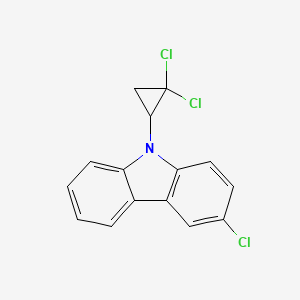
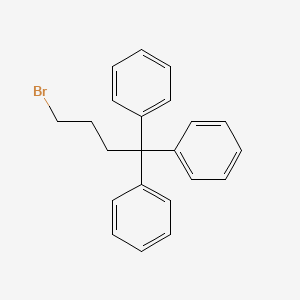
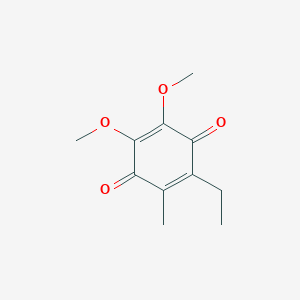
![9H-Thieno[3,2-b][1]benzopyran](/img/structure/B14369755.png)
![4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14369763.png)
